2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with a unique structure that includes methoxy, dinitrophenoxy, and phenylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4,6-dinitrophenol with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups, resulting in the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxyphenol derivatives, such as:
- 2-methoxyphenol
- 3-methoxyphenol
- 4-methoxyphenol
Uniqueness
What sets 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O7 |
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Molecular Weight |
374.30 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H14N4O7/c1-26-14-8-12(19(22)23)7-13(20(24)25)16(14)27-10-15(21)18-17-9-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21)/b17-9+ |
InChI Key |
YCLBXOFVFUNQQA-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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